

Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of Terbinafine from Biological Matrices

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Compound of Interest

Compound Name: *N*-Desmethyl Terbinafine-d7

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Abstract

This comprehensive guide details the principles and protocols for the liquid-liquid extraction (LLE) of terbinafine from various biological matrices, including plasma, urine, and tissue. Designed for researchers, clinical scientists, and drug development professionals, this document provides a robust framework for achieving high recovery and reproducible quantification of terbinafine. The methodologies are grounded in the physicochemical properties of the analyte and are aligned with international bioanalytical method validation standards.

Introduction: The Analytical Imperative for Terbinafine

Terbinafine is a potent, broad-spectrum antifungal agent of the allylamine class.[1] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[1][2] Given its systemic use for treating dermatophyte infections of the skin and nails, the accurate quantification of terbinafine and its metabolites in biological fluids and tissues is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[3][4][5]

Liquid-liquid extraction (LLE) remains a cornerstone technique for sample preparation in bioanalysis due to its effectiveness in removing proteins and phospholipids, which are primary

sources of matrix effects in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[6] This note elucidates the causal-driven approach to developing a selective and efficient LLE protocol for terbinafine.

Foundational Principles: Designing a Terbinafine-Specific LLE Strategy

The success of an LLE protocol is contingent on exploiting the differential solubility of the target analyte between two immiscible liquid phases—typically an aqueous sample and an organic extraction solvent. The design of this protocol is dictated by the physicochemical properties of terbinafine.

Physicochemical Properties of Terbinafine Hydrochloride:

Property	Value/Description	Significance for LLE
Chemical Class	Allylamine (tertiary amine)	The basic nitrogen atom is key for pH-driven extraction.
pKa	~8.86	At pH > 9.86, terbinafine will be >90% in its neutral, lipophilic form.
LogP (octanol/water)	~6.0	Highly lipophilic, indicating a strong preference for nonpolar organic solvents.[2]

| Solubility | Slightly soluble in water; freely soluble in methanol and methylene chloride.[1][4] |
Guides the selection of appropriate extraction and reconstitution solvents. |

Causality Behind Experimental Choices:

- pH Adjustment (Basification): Terbinafine is a basic compound. To maximize its partition into an organic solvent, the aqueous biological matrix must be basified. By raising the pH to a value at least 1-2 units above its pKa (e.g., pH 10-11), the equilibrium of terbinafine shifts

decisively from its protonated, water-soluble form (BH⁺) to its neutral, lipid-soluble free base form (B). This is the single most critical step for ensuring high extraction efficiency.

- Selection of Organic Solvent: The ideal solvent should be immiscible with water, have a high affinity for the neutral form of terbinafine, be of high purity to avoid introducing interfering peaks, and have a suitable volatility for easy evaporation. Due to terbinafine's high lipophilicity, moderately nonpolar to nonpolar solvents are effective. Common choices include:
 - Hexane: A nonpolar solvent, excellent for extracting highly lipophilic compounds.[7][8]
 - Ethyl Acetate / n-Hexane Mixtures: A common combination that leverages the polarity of ethyl acetate with the non-polarity of hexane to optimize recovery.[3][9]
 - Methyl Tertiary Butyl Ether (MTBE) / Hexane Mixtures: MTBE is another popular extraction solvent, often used in combination to modulate solvent strength.[4]
- Internal Standard (IS) Selection: The use of an appropriate internal standard is mandatory for correcting for analyte loss during the multi-step extraction and for variations in instrument response. The ideal IS should be structurally similar to the analyte and have similar extraction and chromatographic properties. For terbinafine, two excellent choices are:
 - Terbinafine-d7: A stable isotope-labeled version of the analyte, considered the gold standard for mass spectrometry-based detection as it co-elutes and has nearly identical extraction recovery and ionization efficiency.[3][9]
 - Naftifine or Butenafine: Structural analogs that are also allylamine antifungals and have been successfully used.[7][10]

Experimental Protocols

These protocols are designed as a robust starting point and should be validated in your laboratory according to established guidelines such as the ICH M10.[11][12][13]

Protocol 1: LLE of Terbinafine from Human Plasma

This protocol is optimized for the extraction of terbinafine from plasma or serum for analysis by LC-MS/MS or HPLC-UV.

Materials:

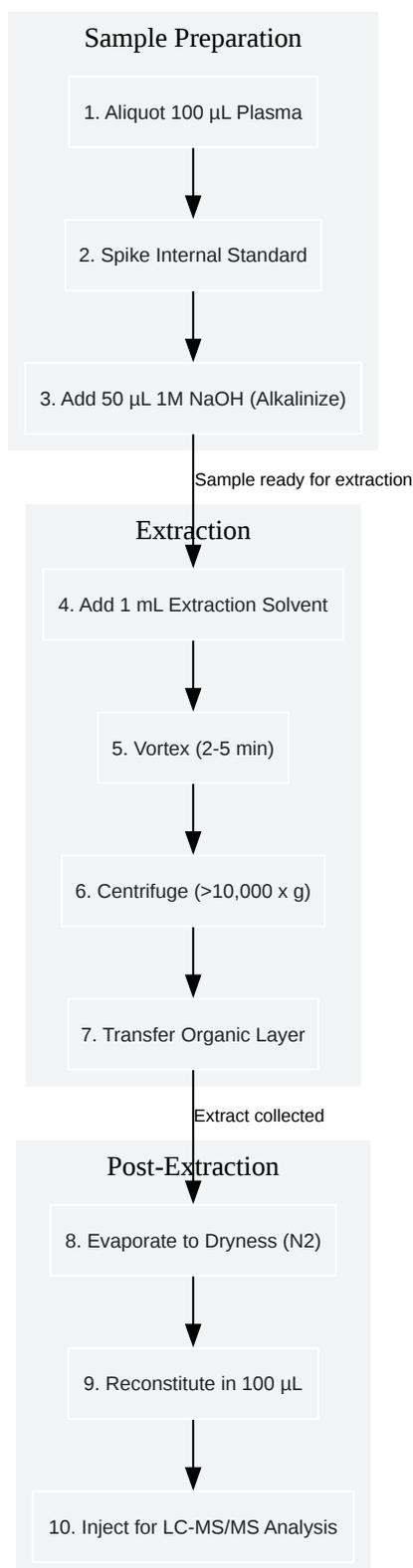
- Human Plasma (K2-EDTA or Heparin)
- Terbinafine and Internal Standard (e.g., Terbinafine-d7) stock solutions in methanol
- 1 M Sodium Hydroxide (NaOH) or 1M Sodium Carbonate (Na₂CO₃)
- Extraction Solvent: Ethyl Acetate:n-Hexane (80:20, v/v)
- Reconstitution Solvent: Acetonitrile:Water (50:50, v/v)
- Microcentrifuge tubes (1.5 or 2 mL)
- Vortex mixer, centrifuge, and solvent evaporator (e.g., nitrogen stream)

Step-by-Step Methodology:

- Sample Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a clean microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Terbinafine-d7 at 100 ng/mL) to each tube, except for the blank matrix sample. Vortex briefly.
- Alkalinization: Add 50 µL of 1 M NaOH to each tube. Vortex for 10-15 seconds. This step is crucial to deprotonate terbinafine to its neutral, extractable form.
- Solvent Addition: Add 1 mL of the extraction solvent (Ethyl Acetate:n-Hexane, 80:20) to each tube.
- Extraction: Cap the tubes and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the partitioning of terbinafine into the organic phase. Alternatively, use a mechanical shaker.
- Phase Separation: Centrifuge the tubes at >10,000 x g for 5-10 minutes to achieve a clean separation of the upper organic layer from the lower aqueous/protein layer.

- Supernatant Transfer: Carefully transfer the upper organic layer (~800-900 μL) to a new clean tube, being careful not to disturb the protein pellet or aqueous layer.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
- Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the analytical system (e.g., UPLC-MS/MS).^[3]

Diagram of Plasma LLE Workflow:



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Caption: Workflow for Terbinafine LLE from Plasma.

Protocol 2: LLE of Terbinafine from Urine

Urine is a less complex matrix than plasma but can have high salt content and variable pH.[6]
The principle of alkalization remains paramount.

Methodology:

- Sample Preparation: Centrifuge urine samples to pellet any sediment. Use 200 μ L of the supernatant.
- Internal Standard Spiking: Add the internal standard as described in the plasma protocol.
- Alkalinization: Add 100 μ L of 1 M Sodium Carbonate. Vortex.
- Extraction: Use 1.5 mL of MTBE:Hexane (70:30, v/v). Vortex for 5 minutes.
- Phase Separation: Centrifuge at $>10,000 \times g$ for 5 minutes.
- Supernatant Transfer & Evaporation: Follow steps 7 & 8 from the plasma protocol.
- Reconstitution & Analysis: Follow steps 9 & 10 from the plasma protocol.

Protocol 3: LLE of Terbinafine from Tissue Homogenates

Tissue analysis requires an initial homogenization step to release the drug from the tissue matrix.[14]

Methodology:

- Homogenization: Weigh a known amount of tissue (e.g., 100 mg). Add homogenization buffer (e.g., 4 parts phosphate-buffered saline) and homogenize using a mechanical homogenizer until a uniform suspension is achieved.
- Sample Aliquoting: Use a 200 μ L aliquot of the tissue homogenate.
- Internal Standard & Alkalinization: Follow steps 2 & 3 from the plasma protocol.

- Extraction & Post-Processing: Follow steps 4-10 from the plasma protocol. For skin samples, a pre-treatment step of dissolving the tissue in NaOH prior to extraction may be required to improve recovery.[14]

Trustworthiness: A Self-Validating System

The reliability of any bioanalytical method rests on its validation.[12] This LLE protocol incorporates a self-validating framework consistent with the ICH M10 guidelines.[11][15]

- Use of an Internal Standard (IS): As described, a stable isotope-labeled IS like Terbinafine-d7 is the preferred choice. It experiences the same extraction inefficiencies, matrix effects, and instrument variability as the analyte. A consistent analyte/IS peak area ratio across the calibration curve and QCs demonstrates that the extraction is controlled and reproducible.
- Recovery Assessment: Extraction recovery must be determined to ensure the process is efficient and consistent. It is calculated as: $\text{Recovery (\%)} = (\text{Peak Area of Extracted Sample} / \text{Peak Area of Unextracted Sample}) \times 100$ This is assessed at low, medium, and high concentrations. High and consistent recovery (typically >80%) is desirable.
- Matrix Effect Evaluation: The matrix effect is a critical parameter, especially for LC-MS/MS analysis, and it assesses the impact of co-eluting endogenous components on analyte ionization.[15] It is evaluated by comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a pure solution.
- Selectivity and Specificity: The method's selectivity is confirmed by analyzing at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of terbinafine and its IS.[15]

Typical Performance Data (Literature Derived):

Parameter	Typical Value	Source
Linearity Range (Plasma)	1.00 to 2000 ng/mL	[3][10]
Lower Limit of Quantitation (LLOQ)	0.0679 to 1.0 ng/mL	[10][16]
Intra- & Inter-batch Precision (CV%)	< 5%	[3]
Accuracy (%)	Within $\pm 15\%$ (85-115%)	[10]

| Extraction Recovery | 85-90% [[7] |

Conclusion

This application note provides a scientifically grounded and detailed protocol for the liquid-liquid extraction of terbinafine from common biological matrices. By understanding and applying the core principles of pH manipulation and solvent selection based on the analyte's physicochemical properties, researchers can achieve a robust, reproducible, and high-recovery sample preparation method. Adherence to rigorous validation principles, including the proper use of internal standards and the assessment of recovery and matrix effects, will ensure the generation of trustworthy data for critical drug development decisions.

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